Cas no 1292902-59-0 ((3R)-N-methyloxolan-3-amine)
(3R)-N-methyloxolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- (R)-methyl-(tetrahydro-furan-3-yl)-amine
- (3R)-N-methyloxolan-3-amine
- 3-(R)-N-Methyl-tetrahydrofuran-3-yl-amine
- DTXSID30680177
- DB-258067
- SCHEMBL7927965
- EN300-1719862
- 1292902-59-0
- CS-0057591
- P13111
- (R)-N-methyltetrahydrofuran-3-amine
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- MDL: MFCD22370216
- Inchi: 1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
- InChI Key: LQVZUXUQGFIYEK-RXMQYKEDSA-N
- SMILES: O1CC[C@H](C1)NC
Computed Properties
- Exact Mass: 101.084063974g/mol
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 21.3Ų
(3R)-N-methyloxolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320601-1g |
(R)-N-Methyltetrahydrofuran-3-amine |
1292902-59-0 | 95% | 1g |
$688 | 2021-08-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1190-1g |
(R)-Methyl-(tetrahydro-furan-3-yl)-amine |
1292902-59-0 | 96% | 1g |
4664.23CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1190-5g |
(R)-Methyl-(tetrahydro-furan-3-yl)-amine |
1292902-59-0 | 96% | 5g |
18656.93CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1190-500mg |
(R)-Methyl-(tetrahydro-furan-3-yl)-amine |
1292902-59-0 | 96% | 500mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1190-250mg |
(R)-Methyl-(tetrahydro-furan-3-yl)-amine |
1292902-59-0 | 96% | 250mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1190-100mg |
(R)-Methyl-(tetrahydro-furan-3-yl)-amine |
1292902-59-0 | 96% | 100mg |
1322.95CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1190-50mg |
(R)-Methyl-(tetrahydro-furan-3-yl)-amine |
1292902-59-0 | 96% | 50mg |
1102.46CNY | 2021-05-07 | |
| Chemenu | CM320601-100mg |
(R)-N-Methyltetrahydrofuran-3-amine |
1292902-59-0 | 95% | 100mg |
$187 | 2023-02-18 | |
| Chemenu | CM320601-250mg |
(R)-N-Methyltetrahydrofuran-3-amine |
1292902-59-0 | 95% | 250mg |
$311 | 2023-02-18 | |
| eNovation Chemicals LLC | Y1197573-1g |
(R)-N-Methyltetrahydrofuran-3-amine |
1292902-59-0 | 95% | 1g |
$1045 | 2024-07-19 |
(3R)-N-methyloxolan-3-amine Suppliers
(3R)-N-methyloxolan-3-amine Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on (3R)-N-methyloxolan-3-amine
Research Brief on (3R)-N-methyloxolan-3-amine (CAS: 1292902-59-0) in Chemical Biology and Pharmaceutical Applications
The compound (3R)-N-methyloxolan-3-amine (CAS: 1292902-59-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research due to its structural uniqueness and potential therapeutic applications. This chiral amine derivative, featuring a tetrahydrofuran ring system, has been investigated as a key intermediate or pharmacophore in several drug discovery programs. Recent studies highlight its role in modulating biological targets, particularly in the central nervous system (CNS) and antimicrobial applications.
Structural analysis reveals that the (3R)-N-methyloxolan-3-amine scaffold offers distinct advantages in drug design, including improved metabolic stability and blood-brain barrier permeability compared to similar acyclic analogs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel dopamine receptor modulators, where the oxolane ring system was found to enhance receptor subtype selectivity. The CAS number 1292902-59-0 specifically refers to the (R)-enantiomer, which has shown superior biological activity compared to its (S)-counterpart in multiple pharmacological assays.
Recent synthetic methodology developments have significantly improved access to this compound. A 2024 Nature Protocols paper detailed an asymmetric synthesis route employing enzymatic resolution with >99% enantiomeric excess, addressing previous challenges in obtaining the pure (R)-isomer. The protocol utilizes commercially available starting materials and achieves an overall yield of 68%, making it practical for scale-up in pharmaceutical production.
In antimicrobial applications, (3R)-N-methyloxolan-3-amine derivatives have shown promising activity against drug-resistant bacterial strains. Research published in ACS Infectious Diseases (2023) reported novel quinolone hybrids incorporating this scaffold that exhibited potent inhibition of DNA gyrase in MRSA, with MIC values as low as 0.5 μg/mL. The oxolane moiety was found to reduce cytotoxicity while maintaining antimicrobial potency, suggesting its potential in designing safer antibiotics.
Pharmacokinetic studies of (3R)-N-methyloxolan-3-amine-containing compounds have revealed favorable absorption and distribution profiles. A recent ADMET investigation demonstrated that the scaffold contributes to moderate plasma protein binding (65-75%) and excellent oral bioavailability (>80% in rodent models), making it particularly attractive for CNS drug development where these properties are crucial.
Several pharmaceutical companies have included (3R)-N-methyloxolan-3-amine derivatives in their preclinical pipelines. Patent analysis reveals increasing IP activity around this scaffold, with recent filings covering its use in neurodegenerative disease treatments and as a building block for radiopharmaceuticals. The compound's versatility is further evidenced by its incorporation into PROTAC molecules for targeted protein degradation applications.
Future research directions appear focused on expanding the therapeutic applications of this scaffold while addressing remaining synthetic challenges. Computational studies predict additional target interactions that could be exploited for new indications, particularly in inflammation and metabolic disorders. The growing body of research on (3R)-N-methyloxolan-3-amine (1292902-59-0) positions it as an increasingly important structural motif in modern medicinal chemistry with broad potential across multiple therapeutic areas.
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